molecular formula C5H10NaOS2 B1581475 Sodium O-isobutyl dithiocarbonate CAS No. 25306-75-6

Sodium O-isobutyl dithiocarbonate

Cat. No.: B1581475
CAS No.: 25306-75-6
M. Wt: 173.3 g/mol
InChI Key: VEXIJLUQHUGSOH-UHFFFAOYSA-N
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Description

Sodium O-isobutyl dithiocarbonate is a useful research compound. Its molecular formula is C5H10NaOS2 and its molecular weight is 173.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Sodium O-isobutyl dithiocarbonate plays a significant role in biochemical reactions, particularly in the context of its interactions with metal ions. It acts as a chelating agent, forming stable complexes with transition metals such as copper, lead, and zinc . These interactions are crucial in various industrial applications, including mineral flotation and metal recovery processes. The compound’s ability to bind with metal ions is attributed to the presence of sulfur atoms in its structure, which have a high affinity for metal cations .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its interactions with metal ions. In cells, this compound can influence metal homeostasis by binding to metal ions and altering their availability for cellular functions . This can impact various cellular processes, including enzyme activity, gene expression, and cell signaling pathways. For example, the binding of this compound to copper ions can inhibit the activity of copper-dependent enzymes, leading to changes in cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of metal complexes. The compound’s sulfur atoms coordinate with metal ions, forming stable chelates that can inhibit or activate specific enzymes . This chelation process can lead to enzyme inhibition by blocking the active sites of metalloenzymes or altering their conformation . Additionally, the binding of this compound to metal ions can affect the expression of genes involved in metal homeostasis and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be hygroscopic, meaning it can absorb moisture from the environment, leading to its decomposition and the release of carbon disulfide . This degradation process can impact the long-term effects of the compound on cellular functions, as the availability of the active chelating agent decreases over time . In in vitro and in vivo studies, the stability of this compound is a critical factor in determining its efficacy and potential long-term effects .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively chelate metal ions and modulate their availability for biological processes . At high doses, this compound can exhibit toxic effects, including damage to organs and tissues due to the release of carbon disulfide during its degradation . Studies have shown that the compound can cause reproductive toxicity and other adverse effects at elevated dosages .

Metabolic Pathways

This compound is involved in metabolic pathways related to its chelation of metal ions. The compound can interact with enzymes and cofactors involved in metal metabolism, affecting the flux of metal ions within cells . For example, the chelation of copper ions by this compound can impact the activity of copper-dependent enzymes and alter the levels of copper-containing metabolites . Additionally, the degradation of the compound can lead to the formation of carbon disulfide, which can further influence metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with metal ions and transport proteins . The compound can bind to metal transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues . The distribution of this compound is influenced by factors such as pH, temperature, and the presence of other metal ions .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with metal ions and cellular compartments . The compound can be directed to specific organelles, such as the mitochondria or lysosomes, where it can exert its chelating effects . Post-translational modifications and targeting signals can also influence the localization of this compound within cells . The presence of metal ions and the cellular environment play a crucial role in determining the compound’s subcellular distribution and activity .

Properties

CAS No.

25306-75-6

Molecular Formula

C5H10NaOS2

Molecular Weight

173.3 g/mol

IUPAC Name

sodium;2-methylpropoxymethanedithioate

InChI

InChI=1S/C5H10OS2.Na/c1-4(2)3-6-5(7)8;/h4H,3H2,1-2H3,(H,7,8);

InChI Key

VEXIJLUQHUGSOH-UHFFFAOYSA-N

SMILES

CC(C)COC(=S)[S-].[Na+]

Canonical SMILES

CC(C)COC(=S)S.[Na]

Related CAS

6791-12-4 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium O-isobutyl dithiocarbonate
Reactant of Route 2
Sodium O-isobutyl dithiocarbonate
Reactant of Route 3
Sodium O-isobutyl dithiocarbonate
Customer
Q & A

A: SIBX functions by selectively adsorbing onto the surface of sulfide minerals like chalcopyrite, galena, and sphalerite. [, , , , , , , , ] This adsorption occurs due to the strong affinity of the dithiocarbonate group (-C(=S)S-) for metal cations present on the mineral surface, rendering the mineral hydrophobic. [, , , , ] Air bubbles introduced into the flotation pulp then attach to the hydrophobized minerals, carrying them to the surface for collection as a concentrate. [, , , , , , , ]

A: Yes, the flotation performance of SIBX can be significantly influenced by the presence of other reagents. For instance, studies have shown that the use of copper sulfate as an activator can negatively impact the recovery of platinum group minerals (PGMs) when SIBX is used as the collector. [] Additionally, the presence of tetrathionate ions, often found in recycled process waters, can react with and consume SIBX, potentially affecting its dosage and flotation efficiency. []

ANone: The molecular formula of SIBX is C5H9OS2Na, and its molecular weight is 176.25 g/mol.

A: Various spectroscopic techniques have been employed to characterize SIBX, including infrared (IR) spectroscopy, 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, and X-ray photoelectron spectroscopy (XPS). [, , ] IR spectroscopy helps identify functional groups, NMR provides insights into the compound's structure, and XPS examines the elemental composition and chemical states of the adsorbed SIBX on mineral surfaces.

A: The effectiveness of SIBX can be influenced by the pH of the flotation pulp. Research suggests that SIBX might exhibit optimal performance within a specific pH range, and its collecting ability could be altered at extremely acidic or alkaline conditions. [] It's crucial to optimize the pH for each specific flotation system to ensure maximum recovery and selectivity.

A: Yes, several alternatives to SIBX exist, including other xanthates, dithiophosphates, and thionocarbamates. [, , ] The choice of collector often depends on the specific minerals being targeted, the ore composition, and desired flotation selectivity. For instance, dithiophosphates have been explored for their potential to enhance copper recovery from a new copper ore deposit in Norway. []

A: The widespread use of SIBX in froth flotation raises concerns about its potential environmental impact. Xanthates, including SIBX, are known to release carbon disulfide (CS2) during their usage, contributing to air pollution. [] Additionally, residual xanthates in wastewater streams can pose risks to aquatic ecosystems.

A: Researchers are actively exploring strategies to minimize the environmental footprint of SIBX. One approach involves developing alternative collectors with potentially less harmful degradation products. [] Another area of focus is improving the treatment of xanthate-containing wastewater. For instance, flocculation processes using aluminum sulfate (Al2(SO4)3) have shown promise in effectively removing SIBX from wastewater. []

A: Effective SIBX research relies on a combination of experimental techniques and computational tools. Key experimental techniques include microflotation tests, zeta potential measurements, adsorption studies, and surface analysis methods like FTIR and XPS. [, , , ] These techniques provide valuable insights into SIBX's interaction with mineral surfaces and its behavior in flotation systems. On the computational front, density functional theory (DFT) calculations have emerged as a powerful tool to elucidate the adsorption mechanisms of SIBX and its structural analogs on mineral surfaces. []

A: The development and widespread adoption of xanthates, including SIBX, as flotation collectors marked a significant milestone in mineral processing. Early research focused on understanding the fundamental interactions between xanthates and sulfide minerals, paving the way for optimizing flotation processes. [, ] More recent research efforts have explored the use of modified xanthate structures, such as S-benzoyl O-isobutyl xanthate (BIBX), to enhance flotation selectivity for specific minerals like chalcopyrite. []

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